molecular formula C18H16ClN3O2S B1225111 4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide

4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B1225111
M. Wt: 373.9 g/mol
InChI Key: HJRCTBNHCHCNBG-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Anticancer Activity

The compound has shown potential in anticancer research. A study synthesized thiophene derivatives, closely related to the target compound, which displayed good inhibitory activity against cancer cell lines. These derivatives were tested using the MTT assay for in vitro cytotoxicity, demonstrating their effectiveness in cancer research (Atta & Abdel‐Latif, 2021).

Synthesis and Molecular Structure

Research has been conducted on the synthesis of related compounds. For instance, pyrroles with a thiazolyl group, akin to the target compound, were synthesized and characterized by various spectroscopic techniques. These studies help in understanding the molecular structure and potential applications of such compounds in various fields (Vovk et al., 2010).

Pharmacological Interest

Compounds with a similar structure have been synthesized for pharmacological research. These 1H-1-pyrrolylcarboxamides, synthesized via acyl chlorides, have been characterized and identified, contributing to the understanding of their pharmacological potential (Bijev et al., 2003).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of similar compounds. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one demonstrated good inhibitory activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Reddy et al., 2010).

Antitubercular Activity

Research into antitubercular activity has been conducted using derivatives of pyrrole. For example, studies on N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which share structural similarities, showed moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008).

properties

Product Name

4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

4-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C18H16ClN3O2S/c1-9-15(11(3)23)10(2)20-16(9)17(24)22-18-21-14(8-25-18)12-4-6-13(19)7-5-12/h4-8,20H,1-3H3,(H,21,22,24)

InChI Key

HJRCTBNHCHCNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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